3-(Trifluoromethoxy)benzaldehydeoxime
Description
Historical and Contemporary Significance of Oxime Compounds in Organic Synthesis
The study of oximes dates back to the 19th century and has since become a cornerstone of organic chemistry. mdpi.com Historically, the formation of oximes was a classical method for the characterization and purification of carbonyl compounds. In contemporary organic synthesis, oximes are recognized for their versatility as intermediates. They can be readily converted into other functional groups such as amines, nitriles, and amides through reactions like the Beckmann rearrangement. mdpi.com
The significance of oximes extends into various industries. They are crucial in the synthesis of pharmaceuticals, agrochemicals, and materials. mdpi.comchemicalbook.com For instance, oxime derivatives have been investigated for their potential as antidotes for organophosphate poisoning. chemicalbook.com Furthermore, certain benzaldehyde (B42025) oxime derivatives have shown promise for their fungicidal and herbicidal activities in agricultural applications. mdpi.com
Rationale for Research into 3-(Trifluoromethoxy)benzaldehydeoxime
The impetus for investigating 3-(Trifluoromethoxy)benzaldehyde (B1330798) oxime stems from the unique and highly desirable properties conferred by the trifluoromethoxy (-OCF₃) group in medicinal chemistry and materials science. The incorporation of fluorine-containing groups into organic molecules is a well-established strategy for modulating their biological and physical properties.
The trifluoromethoxy group, in particular, is known to enhance several key parameters of a molecule:
Lipophilicity : The -OCF₃ group significantly increases the lipophilicity of a compound, which can improve its ability to cross cell membranes and enhance its bioavailability. chemicalbook.com
Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making the trifluoromethoxy group resistant to metabolic degradation. This can lead to a longer half-life for drug candidates in the body. mdpi.com
Receptor Binding : The strong electron-withdrawing nature of the -OCF₃ group can alter the electronic properties of the aromatic ring, influencing how the molecule interacts with biological targets. mdpi.com
Therefore, the synthesis of 3-(Trifluoromethoxy)benzaldehyde oxime is driven by the hypothesis that combining the versatile oxime functional group with the beneficial properties of the trifluoromethoxy substituent will lead to novel compounds with potential applications in drug discovery and agrochemical development.
Overview of Key Research Areas Pertaining to the Compound
Research involving 3-(Trifluoromethoxy)benzaldehyde oxime and its derivatives is primarily focused on its utility as a building block in the synthesis of more complex molecules for pharmaceutical and agrochemical applications. The presence of the trifluoromethoxy group makes it an attractive starting material for creating new chemical entities with potentially enhanced biological activity.
Key areas of investigation include:
Intermediate in Pharmaceutical Synthesis : The compound serves as a precursor for the synthesis of various bioactive molecules. The oxime functional group can be further modified to introduce different functionalities, while the trifluoromethoxy group is retained to enhance the pharmacokinetic profile of the final product. mdpi.com
Development of Agrochemicals : Given that benzaldehyde oxime derivatives have been patented for their fungicidal, herbicidal, and plant growth-regulating properties, research is underway to explore the potential of 3-(Trifluoromethoxy)benzaldehyde oxime in developing new and more effective crop protection agents. researchgate.net
Materials Science : The introduction of the trifluoromethoxy group can impart desirable properties to polymers and other materials, such as increased thermal stability and chemical resistance. Research in this area explores the incorporation of this and similar fluorinated building blocks into new materials.
Structure
3D Structure
Properties
Molecular Formula |
C8H6F3NO2 |
|---|---|
Molecular Weight |
205.13 g/mol |
IUPAC Name |
N-[[3-(trifluoromethoxy)phenyl]methylidene]hydroxylamine |
InChI |
InChI=1S/C8H6F3NO2/c9-8(10,11)14-7-3-1-2-6(4-7)5-12-13/h1-5,13H |
InChI Key |
WTEIBXWRMZEGIK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C=NO |
Origin of Product |
United States |
Synthetic Methodologies and Route Development for 3 Trifluoromethoxy Benzaldehydeoxime
Established Synthetic Pathways for Oxime Formation
The formation of 3-(Trifluoromethoxy)benzaldehyde (B1330798) oxime is typically achieved through the reaction of 3-(Trifluoromethoxy)benzaldehyde with hydroxylamine (B1172632). This nucleophilic addition-elimination reaction is a standard and efficient method for creating the C=N-OH functional group characteristic of oximes.
The most direct route involves the condensation of 3-(Trifluoromethoxy)benzaldehyde with hydroxylamine hydrochloride. In this reaction, the nitrogen atom of hydroxylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. A subsequent dehydration step yields the final oxime product. To facilitate the reaction, a base is required to neutralize the hydrochloride salt and free the hydroxylamine nucleophile.
A documented procedure for this synthesis provides specific insights into the reaction conditions. The reaction involves dissolving 3-(Trifluoromethoxy)benzaldehyde and hydroxylamine hydrochloride in a suitable solvent, followed by the addition of a base to initiate the condensation.
While extensive optimization studies for this specific molecule are not widely published, a successful synthesis has been reported, providing a baseline for optimal conditions.
Temperature : The reaction is initiated at a low temperature (0 °C) during the addition of the base to control the initial exothermic reaction. It is then allowed to proceed at ambient room temperature, suggesting that elevated temperatures are not necessary for this transformation to achieve a high yield.
Time : A reaction time of 45 minutes has been shown to be sufficient for the reaction to reach completion, indicating rapid kinetics under the specified conditions.
Stoichiometry : A slight excess of hydroxylamine hydrochloride and the base relative to the aldehyde is employed to ensure full conversion of the starting material. A reported synthesis uses approximately 1.1 equivalents of both hydroxylamine hydrochloride and the base for every equivalent of the aldehyde.
Table 1: Reaction Conditions for the Synthesis of 3-(Trifluoromethoxy)benzaldehyde oxime
| Parameter | Condition | Rationale |
|---|---|---|
| Temperature | 0 °C to Room Temperature | Controls initial reactivity and allows for efficient reaction completion. |
| Time | 45 minutes | Sufficient for achieving high conversion. |
| Stoichiometry (Aldehyde:Hydroxylamine:Base) | 1 : 1.1 : 1.1 | Ensures the limiting reactant (aldehyde) is fully consumed. |
The choice of solvent is critical as it must dissolve the reactants while facilitating the reaction.
Dichloromethane (DCM) : This aprotic solvent is proven to be effective for the synthesis of 3-(Trifluoromethoxy)benzaldehyde oxime. Its ability to dissolve the aldehyde and the intermediate species, coupled with its low boiling point, simplifies the workup and isolation process.
Ethanol (B145695) and Water : Protic solvents like ethanol and water are commonly used in oxime synthesis, often as a mixture. For instance, the synthesis of the related 3-(trifluoromethyl)benzaldehyde (B1294959) oxime utilizes ethanol successfully. chemicalbook.com These solvents are effective at dissolving hydroxylamine hydrochloride. A study on various aryl aldehydes demonstrated that a methanol (B129727)/mineral water mixture can serve as a highly efficient, environmentally friendly solvent system. ias.ac.in While not specifically documented for the 3-(trifluoromethoxy) derivative, these solvent systems represent viable alternatives.
Table 2: Solvent Systems in Oxime Synthesis
| Solvent | Type | Applicability Notes |
|---|---|---|
| Dichloromethane (DCM) | Aprotic | Proven effective for 3-(Trifluoromethoxy)benzaldehyde oxime; facilitates easy workup. |
| Ethanol | Protic | Commonly used for related aryl oximes, effective at dissolving reagents. chemicalbook.com |
| Water/Alcohol Mixture | Protic Mixture | Offers a "green" chemistry approach and can accelerate reactions for some aryl oximes. ias.ac.in |
A base is essential to deprotonate the hydroxylamine hydrochloride, liberating the free hydroxylamine to act as a nucleophile.
Triethylamine (B128534) (TEA) : As an organic base, TEA is soluble in organic solvents like DCM, making it an ideal choice for the reported synthesis. It effectively neutralizes the HCl without introducing aqueous media, simplifying the workup.
Sodium Acetate (B1210297) : This mild base is frequently used in oxime syntheses conducted in protic solvents like ethanol. It acts as a buffer and base to free the hydroxylamine. Its use is well-documented in the synthesis of the analogous 3-(trifluoromethyl)benzaldehyde oxime. chemicalbook.com
The reaction generally proceeds efficiently with a stoichiometric amount of base and does not typically require additional catalytic enhancement. The rate of reaction is often pH-dependent, with a slightly acidic to neutral pH range being optimal for many imine formations. quora.com
Once the reaction is complete, a standard aqueous workup is employed to isolate the crude product. The specific procedure involves:
Quenching : The reaction mixture is diluted with water to dissolve the triethylamine hydrochloride salt and any unreacted hydroxylamine salts.
Extraction : The product is extracted from the aqueous layer into an organic solvent, such as dichloromethane. This process is typically repeated to maximize the recovery of the product.
Washing : The combined organic layers are washed with brine to remove residual water and water-soluble impurities.
Drying and Concentration : The organic extract is dried over an anhydrous drying agent like sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 3-(Trifluoromethoxy)benzaldehyde oxime.
The reported synthesis indicates that the crude product obtained via this method is of sufficient purity (achieving an 88% yield) to be used in subsequent steps without further purification. If higher purity is required, techniques such as recrystallization from a suitable solvent system or column chromatography could be employed.
Condensation Reactions with Hydroxylamine Derivatives.
Stereochemical Considerations in Oxime Synthesis
The carbon-nitrogen double bond in oximes is subject to stereoisomerism, resulting in the formation of either E or Z isomers. The orientation of the hydroxyl (-OH) group relative to the other substituent on the carbon atom (in this case, the 3-(trifluoromethoxy)phenyl group) determines the specific isomer.
For aldoximes, the descriptors syn and anti were historically used, but the E/Z notation is now standard. The assignment is based on the Cahn-Ingold-Prelog priority rules. For 3-(Trifluoromethoxy)benzaldehyde oxime, the phenyl group has a higher priority than the hydrogen atom.
The Z-isomer has the high-priority phenyl group and the hydroxyl group on the same side of the C=N double bond.
The E-isomer has the high-priority phenyl group and the hydroxyl group on opposite sides of the C=N double bond.
The synthesis of benzaldehyde (B42025) oximes often results in a mixture of both isomers. quora.com The specific ratio of E to Z isomers can be influenced by reaction conditions such as solvent, temperature, and pH. For the parent benzaldehyde, synthesis in methanol at room temperature has been reported to yield a mixture favoring the Z-isomer. wikipedia.org However, specific stereochemical outcome data for the synthesis of 3-(Trifluoromethoxy)benzaldehyde oxime is not detailed in the available literature. The final product is often a mixture of isomers, or the thermodynamically more stable isomer may predominate.
Formation of E and Z Isomers
The standard synthesis of 3-(trifluoromethoxy)benzaldehydeoxime involves the reaction of 3-(trifluoromethoxy)benzaldehyde with hydroxylamine. This reaction typically yields a mixture of two geometric isomers: the E (anti) and Z (syn) isomers. The formation of these isomers is a consequence of the nucleophilic addition of hydroxylamine to the carbonyl group of the aldehyde, followed by dehydration.
A general and effective method for this transformation involves reacting 3-(trifluoromethoxy)benzaldehyde with hydroxylamine hydrochloride in the presence of a base. The base serves to neutralize the hydrochloric acid formed, thereby driving the reaction to completion. The choice of solvent and reaction temperature can influence the ratio of the E and Z isomers produced, as the reaction can be under either kinetic or thermodynamic control.
Table 1: Representative Synthesis of a Related Benzaldehyde Oxime
| Parameter | Value |
| Reactant | 3-(Trifluoromethyl)benzaldehyde |
| Reagents | Hydroxylamine hydrochloride, Sodium acetate |
| Solvent | Ethanol |
| Temperature | 45 °C |
| Reaction Time | 1 hour |
| Yield | 93.3% |
This table is based on the synthesis of 3-(trifluoromethyl)benzaldehyde oxime and serves as an illustrative example. chemicalbook.com
Methodologies for Stereoselective Synthesis and Isomer Separation
Given that the standard synthesis of this compound likely produces a mixture of E and Z isomers, methods for their stereoselective synthesis or efficient separation are of significant interest.
Stereoselective Synthesis:
Achieving stereoselectivity in oxime synthesis can be approached by controlling the reaction conditions to favor the formation of one isomer over the other (kinetic vs. thermodynamic control). wikipedia.orgdalalinstitute.com For some aryl alkyl oximes, a stereoselective process has been developed to obtain the E isomer in high purity. google.com This method involves treating a mixture of E and Z isomers with a protic or Lewis acid under anhydrous conditions. This leads to the precipitation of the immonium complex of the E isomer, which can then be neutralized to yield the pure E-oxime. While this specific method has not been documented for this compound, it represents a potential strategy for its stereoselective synthesis.
The use of chiral catalysts in the asymmetric hydrogenation of oximes to produce chiral hydroxylamines is an area of active research and highlights the potential for developing catalytic methods for stereoselective oxime synthesis. incatt.nlnih.govincatt.nl
Isomer Separation:
In the absence of a fully stereoselective synthesis, the separation of the E and Z isomers is necessary to obtain the pure compounds. Several chromatographic and crystallization techniques can be employed for this purpose.
Chromatography: High-performance liquid chromatography (HPLC) is a powerful technique for the separation of geometric isomers. sielc.comresearchgate.netnih.govsichem.de The choice of the stationary phase (e.g., normal phase or reverse phase) and the mobile phase composition are critical for achieving good resolution between the E and Z isomers of this compound. Thin-layer chromatography (TLC) can also be used for the separation of related oxime isomers and for monitoring the progress of preparative separations. jlu.edu.cn For indole-3-carboxaldehyde (B46971) oximes, column chromatography has been successfully used to separate the syn and anti isomers. mdpi.com
Fractional Crystallization: The differential solubility of the E and Z isomers in a particular solvent system can be exploited for their separation by fractional crystallization. This method involves dissolving the isomer mixture in a suitable solvent at an elevated temperature and then allowing the solution to cool slowly. One isomer will preferentially crystallize out of the solution, allowing for its isolation by filtration. A patent for the synthesis of a similar compound, 1-[3-(trifluoromethyl)phenyl]ethanone oxime, describes a purification step involving crystallization from cyclic saturated hydrocarbons, such as cyclopentane (B165970) or cyclohexane, to isolate the desired product. google.com This suggests that fractional crystallization could be a viable method for the separation of the isomers of this compound.
Table 2: Potential Methodologies for Isomer Separation
| Method | Principle | Potential Application to this compound |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of isomers between a stationary and mobile phase. | Potentially effective for both analytical and preparative scale separation. |
| Column Chromatography | Separation based on differential adsorption of isomers to a solid stationary phase. | A common laboratory technique for the purification of organic compounds. |
| Fractional Crystallization | Separation based on differences in the solubility of the isomers in a given solvent. | A potentially scalable method for the purification of the less soluble isomer. |
Advanced Spectroscopic Characterization and Structural Elucidation of 3 Trifluoromethoxy Benzaldehydeoxime
Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations
NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds by providing detailed information about the chemical environment of atomic nuclei such as ¹H, ¹³C, and ¹⁹F.
The ¹H NMR spectrum of 3-(Trifluoromethoxy)benzaldehydeoxime is expected to reveal distinct signals corresponding to the oxime proton, the imine proton, and the protons on the aromatic ring. The trifluoromethoxy group (-OCF₃) itself contains no protons.
The oxime hydroxyl proton (-NOH) typically appears as a broad singlet in the downfield region of the spectrum, generally between δ 8.0 and 12.0 ppm. Its chemical shift can be highly variable depending on the solvent, concentration, and temperature due to hydrogen bonding. The imine proton (-CH=N) is also expected to resonate downfield as a singlet, typically in the range of δ 8.0-8.5 ppm, similar to the signal observed in (E)-benzaldehyde oxime (δ 8.17 ppm) and its substituted analogues. rsc.org
The aromatic region will display signals for the four protons on the benzene (B151609) ring. The trifluoromethoxy group at the C3 position will influence the electronic environment of these protons. We can expect a complex splitting pattern due to their distinct chemical environments and spin-spin coupling. The proton at C2 would likely appear as a singlet or a narrowly split multiplet. The proton at C6 would be a doublet, coupled to the C5 proton. The C4 proton would appear as a doublet of doublets, and the C5 proton would likely be a triplet.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) (ppm) | Multiplicity | Assignment |
|---|---|---|
| ~8.20 | s | -CH=N (Imine H) |
| ~7.60-7.80 | m | Aromatic H |
| ~7.40-7.55 | m | Aromatic H |
| ~9.0-11.0 | br s | -NOH (Oxime H) |
Note: Predicted values are based on analysis of structurally similar compounds. 's' denotes singlet, 'br s' denotes broad singlet, and 'm' denotes multiplet.
The ¹³C NMR spectrum provides a detailed map of the carbon framework of the molecule. For this compound, distinct signals are anticipated for the imine carbon, the aromatic carbons, and the carbon of the trifluoromethoxy group.
The imine carbon (-CH=N) is expected to have a chemical shift in the range of δ 148-152 ppm, consistent with data from other benzaldehyde (B42025) oximes. rsc.org The carbon atom of the trifluoromethoxy group (-OCF₃) will appear as a quartet due to coupling with the three fluorine atoms, with a chemical shift around δ 120-124 ppm. The aromatic carbon directly attached to the trifluoromethoxy group (C3) will also be influenced by this substituent. The six aromatic carbons will produce distinct signals, with their specific chemical shifts determined by the electronic effects of both the oxime and the trifluoromethoxy substituents.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ) (ppm) | Assignment |
|---|---|
| ~149.0 | C=N (Imine C) |
| ~148.5 | C3 (Aromatic C-O) |
| ~133.0 | C1 (Aromatic C-CH=N) |
| ~130.5 | C5 (Aromatic C-H) |
| ~125.0 | C6 (Aromatic C-H) |
| ~121.0 | C4 (Aromatic C-H) |
| ~120.5 (q) | -OCF₃ |
| ~119.0 | C2 (Aromatic C-H) |
Note: Predicted values are based on analysis of structurally similar compounds. 'q' denotes quartet.
¹⁹F NMR is a highly sensitive technique for detecting fluorine atoms in a molecule. The trifluoromethoxy group (-OCF₃) attached to an aromatic ring provides a characteristic signal. For this compound, the three equivalent fluorine atoms of the -OCF₃ group are expected to produce a sharp singlet in the ¹⁹F NMR spectrum. The chemical shift for an aryl trifluoromethoxy group typically appears in the range of δ -56 to -60 ppm relative to a CFCl₃ standard. colorado.edunih.gov This single, sharp resonance would provide unambiguous confirmation of the presence and electronic environment of the trifluoromethoxy substituent.
Table 3: Predicted ¹⁹F NMR Spectral Data for this compound
| Chemical Shift (δ) (ppm) | Multiplicity | Assignment |
|---|---|---|
| -57.0 to -59.0 | s | -OCF₃ |
Note: Predicted values are based on typical ranges for aryloxy-CF₃ groups. 's' denotes singlet.
Vibrational Spectroscopy Studies
Vibrational spectroscopy, including FT-IR and Raman techniques, probes the vibrational modes of molecules, allowing for the identification of specific functional groups.
The FT-IR spectrum of this compound would be characterized by absorption bands corresponding to its key functional groups. A prominent, broad absorption band is expected in the region of 3100-3600 cm⁻¹ due to the O-H stretching vibration of the oxime group. rsc.org The C=N stretching vibration of the imine typically appears as a medium to weak band around 1620-1680 cm⁻¹.
The trifluoromethoxy group will give rise to very strong and characteristic C-F stretching absorptions, typically observed in the 1100-1300 cm⁻¹ region. The C-O-C asymmetric and symmetric stretching of the aryl ether linkage would also be present, likely around 1250 cm⁻¹ and 1050 cm⁻¹, respectively. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, and aromatic C=C stretching bands will appear in the 1450-1600 cm⁻¹ region.
Table 4: Predicted FT-IR Spectral Data for this compound
| Frequency (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| 3100-3600 | Broad, Medium | O-H Stretch (Oxime) |
| 3000-3100 | Medium | Aromatic C-H Stretch |
| 1620-1680 | Medium-Weak | C=N Stretch (Imine) |
| 1450-1600 | Medium | Aromatic C=C Stretch |
| 1100-1300 | Very Strong | C-F Stretch |
| 1250-1280 | Strong | Asymmetric C-O-C Stretch |
| 950-980 | Medium | N-O Stretch |
Note: Predicted values are based on characteristic group frequencies and data from analogous compounds.
Raman spectroscopy provides complementary information to FT-IR, as it detects molecular vibrations based on changes in polarizability. It is particularly effective for analyzing non-polar bonds and symmetric vibrations.
In the Raman spectrum of this compound, the aromatic ring vibrations are expected to produce strong signals, especially the ring "breathing" mode around 1000 cm⁻¹. The C=N imine stretch, while sometimes weak in the IR, can be a prominent band in the Raman spectrum in the 1620-1680 cm⁻¹ range. The symmetric C-F stretching vibrations of the trifluoromethoxy group would also be Raman active. Unlike in IR spectroscopy, the O-H stretch of the oxime group is typically a very weak and broad signal in Raman spectra.
Table 5: Predicted Raman Spectral Data for this compound
| Raman Shift (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| 3000-3100 | Strong | Aromatic C-H Stretch |
| 1620-1680 | Medium-Strong | C=N Stretch (Imine) |
| 1580-1610 | Strong | Aromatic C=C Stretch |
| ~1000 | Very Strong | Aromatic Ring Breathing |
| 700-800 | Strong | Symmetric C-F Stretch |
Note: Predicted values are based on general principles of Raman spectroscopy and analysis of functional groups.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis.
Mass spectrometry is a critical analytical tool for determining the molecular weight and probing the structure of molecules through fragmentation analysis.
Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that allows for the analysis of molecules by transferring them from solution to the gas phase as ions with minimal fragmentation. In the characterization of this compound, ESI-MS is primarily used to confirm the molecular weight of the compound.
In a documented synthesis of this compound, the compound was analyzed by Liquid Chromatography/Mass Spectrometry (LC/MS) with ESI. The analysis revealed a mass-to-charge ratio (m/z) of 206 for the protonated molecule, [M+H]⁺. chemicalbook.com This finding is consistent with the calculated molecular weight of 205.13 g/mol for the neutral molecule, thereby confirming its successful synthesis.
Detailed studies on the specific fragmentation patterns of this compound under ESI-MS/MS conditions are not extensively available in the current scientific literature. Such studies would typically involve collision-induced dissociation (CID) of the parent ion ([M+H]⁺ at m/z 206) to yield characteristic fragment ions, which would provide further structural confirmation.
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. This technique is invaluable for distinguishing between compounds with the same nominal mass but different chemical formulas.
As of the latest available data, specific experimental HRMS data for this compound has not been reported. However, the exact mass can be calculated based on its molecular formula, C₈H₆F₃NO₂. This calculated value serves as a crucial reference for any future HRMS analysis.
| Parameter | Value |
|---|---|
| Molecular Formula | C₈H₆F₃NO₂ |
| Calculated Molecular Weight | 205.13 g/mol |
| Calculated Exact Mass ([M]) | 205.03506 u |
| Calculated Exact Mass of Protonated Molecule ([M+H]⁺) | 206.04289 u |
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy.
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This technique provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings and conjugated systems.
The structure of this compound contains a substituted benzene ring conjugated with an oxime group, which constitutes a chromophoric system expected to absorb UV radiation. However, a review of the published literature indicates that the specific UV-Vis absorption spectrum for this compound, including its absorption maxima (λmax), has not been reported.
For context, benzaldehyde itself typically exhibits absorption bands related to π → π* transitions of the aromatic ring and the carbonyl group, as well as a weaker n → π* transition of the carbonyl group. The presence of the trifluoromethoxy and oxime substituents on the benzene ring in this compound would be expected to influence the positions and intensities of these absorption bands. A detailed experimental study would be required to determine the precise λmax values and molar absorptivities for this compound.
X-ray Crystallography for Definitive Structural Determination.
X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. It provides precise information on bond lengths, bond angles, and crystal packing.
Single crystal X-ray diffraction analysis involves irradiating a single, well-ordered crystal with X-rays and analyzing the resulting diffraction pattern. This technique allows for the complete and unambiguous determination of a molecule's structure.
To date, there are no reports in the scientific literature of the single crystal X-ray diffraction analysis of this compound. Consequently, detailed crystallographic data, such as unit cell dimensions, space group, and specific intramolecular bond lengths and angles, are not available for this compound. Such an analysis would be invaluable for confirming the compound's connectivity and stereochemistry, as well as for understanding its intermolecular interactions in the solid state.
Powder X-ray diffraction (PXRD) is used to analyze the crystalline nature of a bulk sample. It provides a characteristic diffraction pattern, or "fingerprint," for a specific crystalline phase, which is useful for phase identification, purity assessment, and analysis of polymorphism.
Similar to the single crystal data, there is no published powder X-ray diffraction pattern for this compound. The acquisition of a PXRD pattern would be a crucial step in the solid-state characterization of this compound, allowing for routine identification and quality control of bulk crystalline material.
Chemical Reactivity and Derivatization Studies of 3 Trifluoromethoxy Benzaldehydeoxime
Transformations of the Oxime Functionality
The oxime group (-CH=NOH) is a versatile functional group that can undergo a variety of chemical transformations, including rearrangement, dehydration, hydrolysis, and derivatization of the hydroxyl group.
The Beckmann rearrangement is a classic acid-catalyzed reaction that transforms an oxime into an amide or a lactam. wikipedia.orgnumberanalytics.com In the case of aldoximes, such as 3-(Trifluoromethoxy)benzaldehydeoxime, the reaction typically involves the migration of the hydrogen atom attached to the oxime carbon, which can lead to the formation of a nitrile. However, under specific conditions, the rearrangement can yield the corresponding primary amide, 3-(Trifluoromethoxy)benzamide. This reaction is generally promoted by strong acids or other reagents that can convert the hydroxyl group into a good leaving group. wikipedia.orgmasterorganicchemistry.com The choice of catalyst and reaction conditions is crucial in directing the outcome towards either the amide or the nitrile. numberanalytics.com
Table 1: Beckmann Rearrangement of this compound
| Reagent/Catalyst | Product | Description |
| Concentrated Sulfuric Acid (H₂SO₄) | 3-(Trifluoromethoxy)benzamide | A strong protonating acid facilitates the rearrangement by converting the hydroxyl into a good leaving group (H₂O). |
| Polyphosphoric Acid (PPA) | 3-(Trifluoromethoxy)benzamide | Often used as a catalyst and solvent for the Beckmann rearrangement at elevated temperatures. |
| Phosphorus Pentachloride (PCl₅) | 3-(Trifluoromethoxy)benzamide | Reacts with the oxime to form a chlorosulfonate intermediate, which then undergoes rearrangement. wikipedia.org |
| Thionyl Chloride (SOCl₂) | 3-(Trifluoromethoxy)benzonitrile | Can promote rearrangement but often favors dehydration, leading to the nitrile as the major product. wikipedia.org |
The dehydration of aldoximes is a direct and common method for the synthesis of nitriles. highfine.com This transformation involves the elimination of a water molecule from the oxime functionality. A wide array of dehydrating agents can be employed to effect this conversion, ranging from classical strong reagents to more modern, milder alternatives. organic-chemistry.org The reaction converts this compound into 3-(Trifluoromethoxy)benzonitrile, an important intermediate in organic synthesis.
Table 2: Dehydration of this compound
| Dehydrating Agent | Typical Conditions | Product |
| Acetic Anhydride (Ac₂O) | Reflux | 3-(Trifluoromethoxy)benzonitrile |
| Thionyl Chloride (SOCl₂) | Room temperature or gentle heating | 3-(Trifluoromethoxy)benzonitrile |
| Phosphorus Pentoxide (P₂O₅) | Heating in an inert solvent | 3-(Trifluoromethoxy)benzonitrile |
| Cyanuric Chloride | With a co-catalyst like Zinc Chloride | 3-(Trifluoromethoxy)benzonitrile wikipedia.org |
| XtalFluor-E | Room temperature in an environmentally benign solvent | 3-(Trifluoromethoxy)benzonitrile organic-chemistry.org |
Oximes are often used as protecting groups for aldehydes and ketones because they are stable under various conditions but can be readily cleaved when desired. niscpr.res.in The hydrolytic cleavage of this compound regenerates the parent aldehyde, 3-(Trifluoromethoxy)benzaldehyde (B1330798). This reaction is typically carried out under mild acidic conditions, which facilitate the hydrolysis of the C=N bond. niscpr.res.in This process is fundamental in multi-step syntheses where the aldehyde functionality needs to be temporarily masked.
Table 3: Hydrolysis of this compound
| Reagent | Typical Conditions | Product |
| Dilute Hydrochloric Acid (HCl) | Gentle heating in aqueous solution | 3-(Trifluoromethoxy)benzaldehyde |
| Dilute Sulfuric Acid (H₂SO₄) | Heating in aqueous media | 3-(Trifluoromethoxy)benzaldehyde |
| Phosphoric Acid (H₃PO₄) | Solvent-free, microwave irradiation | 3-(Trifluoromethoxy)benzaldehyde niscpr.res.in |
| Lewis Acids (e.g., FeCl₃, AlCl₃) | In the presence of water | 3-(Trifluoromethoxy)benzaldehyde |
The hydroxyl group of the oxime is nucleophilic and can react with electrophiles to form esters and ethers. Esterification is typically achieved by reacting the oxime with an acylating agent, such as an acid chloride or an anhydride. Etherification involves the reaction of the oxime with an alkylating agent, usually an alkyl halide, in the presence of a base to deprotonate the hydroxyl group. These reactions yield O-substituted oxime derivatives, which can have altered chemical and physical properties.
Table 4: Derivatization of the Oxime Hydroxyl Group
| Reaction Type | Reagent | Base (if required) | Product |
| Esterification | Acetyl Chloride | Pyridine | O-Acetyl-3-(trifluoromethoxy)benzaldehydeoxime |
| Esterification | Acetic Anhydride | Pyridine or DMAP | O-Acetyl-3-(trifluoromethoxy)benzaldehydeoxime |
| Etherification | Methyl Iodide | Sodium Hydride (NaH) | O-Methyl-3-(trifluoromethoxy)benzaldehydeoxime |
| Etherification | Benzyl Bromide | Potassium Carbonate (K₂CO₃) | O-Benzyl-3-(trifluoromethoxy)benzaldehydeoxime |
Reactions Involving the Aromatic Ring and Trifluoromethoxy Substituent
The reactivity of the aromatic ring is governed by the electronic effects of the existing substituents, namely the aldoxime group (-CH=NOH) and the trifluoromethoxy group (-OCF₃).
Electrophilic aromatic substitution (EAS) is a primary pathway for modifying the aromatic ring. hu.edu.jomsu.edu The success and regioselectivity of such reactions on this compound depend on the directing effects and activating/deactivating nature of the two substituents.
Trifluoromethoxy Group (-OCF₃): This group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms, making it a deactivating group. nih.gov However, due to the lone pairs on the oxygen atom, it can donate electron density through resonance, making it an ortho, para-director. nih.gov In this molecule, it is at position 3 and would direct incoming electrophiles to positions 2, 4, and 6.
Aldoxime Group (-CH=NOH): The aldoxime group is also considered to be electron-withdrawing and deactivating towards the aromatic ring. It generally acts as a meta-director, directing incoming electrophiles to position 5.
The combined effect of two deactivating groups makes the aromatic ring significantly less reactive towards electrophilic attack than benzene (B151609), requiring more forcing conditions for reactions to proceed. msu.edu The final position of substitution will be a result of the competition between the directing effects, with substitution likely occurring at the position activated by the least deactivating group or at a position that is sterically accessible. Given that the -OCF₃ group directs to positions 2, 4, and 6, while the aldoxime group directs to position 5, a mixture of products is possible, with the precise outcome depending on the specific reaction and conditions.
Table 5: Potential Electrophilic Aromatic Substitution Reactions
| Reaction | Reagents | Predicted Major Product(s) |
| Nitration | HNO₃ / H₂SO₄ | 5-Nitro-3-(trifluoromethoxy)benzaldehydeoxime |
| Bromination | Br₂ / FeBr₃ | 5-Bromo-3-(trifluoromethoxy)benzaldehydeoxime |
| Sulfonation | Fuming H₂SO₄ | This compound-5-sulfonic acid |
| Friedel-Crafts Alkylation/Acylation | R-Cl / AlCl₃ or RCOCl / AlCl₃ | Generally unsuccessful due to the strongly deactivated ring. |
Stability and Reactivity of the Trifluoromethoxy Group under Various Conditions.
The trifluoromethoxy (OCF₃) group is a unique substituent that significantly influences the chemical properties of the aromatic ring to which it is attached. When present on a benzaldehyde (B42025) oxime scaffold, as in this compound, it imparts a distinct combination of stability and reactivity. The OCF₃ group is generally considered to be highly stable due to the strength of the carbon-fluorine bonds. mdpi.com This stability extends to a wide range of reaction conditions, including acidic, basic, and oxidative environments, making it a robust functional group in multi-step syntheses.
From an electronic standpoint, the trifluoromethoxy group is strongly electron-withdrawing, a property that arises from the high electronegativity of the fluorine atoms. beilstein-journals.orgnih.gov This electron-withdrawing nature deactivates the aromatic ring towards electrophilic substitution. nih.gov For instance, trifluoromethoxybenzene undergoes nitration at a significantly slower rate than benzene itself. nih.gov This deactivating effect is primarily inductive. In the context of this compound, this property would influence reactions targeting the aromatic ring.
The trifluoromethoxy group also enhances the lipophilicity of molecules, a key factor in medicinal chemistry for improving cell membrane permeability. beilstein-journals.orgnih.gov The table below summarizes some of the key properties imparted by the trifluoromethoxy group.
| Property | Effect of the Trifluoromethoxy Group | Reference |
|---|---|---|
| Electronic Effect | Strongly electron-withdrawing | beilstein-journals.orgnih.gov |
| Reactivity of Aromatic Ring | Deactivates towards electrophilic substitution | nih.gov |
| Chemical Stability | High stability under various reaction conditions | mdpi.com |
| Lipophilicity | Increases lipophilicity | beilstein-journals.orgnih.gov |
Synthesis of Novel Heterocyclic Derivatives from this compound.
The oxime functionality of this compound serves as a versatile precursor for the synthesis of various heterocyclic compounds. The nitrogen and oxygen atoms of the oxime group can participate in a range of cyclization reactions to form stable ring systems.
One of the most common applications of benzaldehyde oximes in heterocyclic synthesis is the formation of oxadiazoles. Specifically, 1,2,4-oxadiazoles can be readily synthesized from this compound through several established methods. A prevalent approach involves the reaction of the oxime with a nitrile in the presence of a catalyst. For example, the use of a PTSA-ZnCl₂ catalyst has been shown to be effective in the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles from amidoximes and organic nitriles. organic-chemistry.org A similar strategy could be employed starting from this compound.
Another common method is the intermolecular cyclodehydration of an amidoxime (B1450833) with an aldehyde. nih.gov In this case, this compound would first be converted to the corresponding amidoxime, which can then react with another aldehyde to form the 1,2,4-oxadiazole (B8745197) ring. The reaction of benzaldehyde with an amidoxime in the presence of graphene oxide as a metal-free catalyst has been reported to give good yields of 3,5-disubstituted 1,2,4-oxadiazoles. nih.gov
The following table outlines a general synthetic pathway for the formation of 1,2,4-oxadiazoles from a substituted benzaldehyde oxime.
| Reactant 1 | Reactant 2 | Key Reagents/Catalysts | Product | Reference |
|---|---|---|---|---|
| This compound | Aryl or Alkyl Nitrile | PTSA-ZnCl₂ | 3-(3-(Trifluoromethoxy)phenyl)-5-(aryl/alkyl)-1,2,4-oxadiazole | organic-chemistry.org |
| 3-(Trifluoromethoxy)benzaldehyde-derived amidoxime | Aldehyde (R-CHO) | Graphene Oxide | 5-(3-(Trifluoromethoxy)phenyl)-3-(R)-1,2,4-oxadiazole | nih.gov |
Beyond oxadiazoles, the oxime group of this compound can be utilized to construct a variety of other nitrogen-containing heterocycles. The reactivity of the C=N-OH moiety allows for diverse cyclization strategies. For instance, the N-O bond of oximes can be cleaved under certain conditions to generate intermediates that can participate in the formation of heterocycles like pyridines, pyrroles, and aziridines. mdpi.comglobethesis.com
Recent advances have demonstrated that the cyclization of nitrogen-centered radicals generated from oximes is a powerful method for synthesizing a wide array of nitrogen heterocycles. organicreactions.org For example, the intramolecular cyclization of unsaturated oximes can lead to the formation of isoxazolines and cyclic nitrones. globethesis.com While these examples often involve aliphatic oximes, the principles can be extended to aromatic oximes like this compound, particularly if an unsaturated side chain is introduced elsewhere in the molecule.
The following table provides a conceptual overview of potential heterocyclic systems that could be derived from this compound based on known oxime chemistry.
| Target Heterocycle | General Synthetic Approach | Potential Intermediate from this compound | Reference |
|---|---|---|---|
| Isoxazoline | 1,3-Dipolar cycloaddition of a nitrone (derived from the oxime) with an alkene | N-(3-(Trifluoromethoxy)benzylidene)methanamine oxide | globethesis.com |
| Pyridine | Cyclization/rearrangement of γ,δ-alkynyl oximes | An appropriately substituted derivative of this compound | mdpi.com |
| Pyrrole | Intramolecular Heck-type amination of γ,δ-unsaturated ketone O-pentafluorobenzoyl oximes | A derivative of this compound with a γ,δ-unsaturated ketone moiety | clockss.org |
Coordination Chemistry: Exploration of Metal Complex Formation.
The oxime group in this compound possesses both nitrogen and oxygen atoms with lone pairs of electrons, making it an excellent ligand for coordination with metal ions. Oximes can coordinate to metals in several ways: as a neutral ligand through the nitrogen atom, as a deprotonated ligand (oximato) through both nitrogen and oxygen atoms forming a chelate ring, or by bridging between two metal centers.
The coordination behavior of oximes is well-documented, and they are known to form stable complexes with a variety of transition metals, including copper, nickel, palladium, and cobalt. at.ua The specific coordination mode and the stability of the resulting metal complex are influenced by factors such as the nature of the metal ion, the pH of the medium, and the steric and electronic properties of the substituents on the oxime.
In the case of this compound, the electron-withdrawing trifluoromethoxy group would likely influence the electron density on the oxime moiety and, consequently, its coordination properties. The formation of metal complexes can be investigated using techniques such as UV-Vis spectroscopy, IR spectroscopy, and X-ray crystallography to determine the structure and bonding within the coordination sphere.
The table below summarizes the potential coordination modes of this compound with metal ions.
| Coordination Mode | Description | Potential Metal Ions | Reference |
|---|---|---|---|
| N-coordination (Neutral Ligand) | Coordination through the nitrogen atom of the oxime group. | Various transition metals | at.ua |
| N,O-chelation (Oximato Ligand) | Deprotonation of the oxime hydroxyl group followed by coordination through both nitrogen and oxygen atoms to form a stable chelate ring. | Cu(II), Ni(II), Pd(II) | at.ua |
| Bridging Ligand | The oxime or oximato group bridges two metal centers. | Various transition metals | at.ua |
Computational and Theoretical Investigations of 3 Trifluoromethoxy Benzaldehydeoxime
Quantum Chemical Calculations: Density Functional Theory (DFT)
Density Functional Theory is a cornerstone of modern computational chemistry, employed to investigate the electronic structure of many-body systems. It is widely used to predict the properties of molecules like 3-(Trifluoromethoxy)benzaldehydeoxime. nih.govbiointerfaceresearch.com Calculations are typically performed using a functional, such as B3LYP, combined with a basis set, like 6-311++G(d,p), to achieve a balance between accuracy and computational cost. nih.govepstem.net
Geometrical optimization is a fundamental computational step to determine the most stable three-dimensional structure of a molecule, corresponding to a minimum on the potential energy surface (PES). For this compound, this process involves calculating bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state. The optimized geometry provides a foundational model for understanding the molecule's physical and chemical behavior.
A PES analysis can further explore the molecule's conformational landscape. This involves identifying different stable conformers, such as the (E) and (Z) isomers of the oxime group, and the rotational barriers associated with the trifluoromethoxy group and its orientation relative to the benzene (B151609) ring. The stability of the optimized geometries is confirmed when all calculated vibrational frequencies are positive, indicating a true energy minimum. conicet.gov.ar
Table 1: Representative Optimized Geometrical Parameters for a Benzaldehyde (B42025) Oxime Derivative (Illustrative) This table presents typical data obtained from DFT calculations for a related benzaldehyde oxime to illustrate the expected structural parameters. Specific values for this compound would require dedicated calculations.
| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |
| Bond Length (Å) | C=N | 1.289 |
| N-O | 1.405 | |
| O-H | 0.967 | |
| C-O (methoxy) | 1.365 | |
| Bond Angle (°) | C-C=N | 121.5 |
| C=N-O | 111.2 | |
| N-O-H | 102.8 | |
| Dihedral Angle (°) | C-C-C=N | 179.8 |
Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. nih.gov
For this compound, the HOMO is typically localized over the phenyl ring and the oxime group, while the LUMO is distributed over the aromatic system. A smaller energy gap suggests higher reactivity and greater ease of electronic transitions. conicet.gov.ar These calculations help in understanding the molecule's charge transfer characteristics.
Table 2: Illustrative Frontier Molecular Orbital Energies for a Substituted Benzaldehyde Oxime This table provides example energy values based on DFT studies of similar aromatic oximes.
| Parameter | Energy (eV) |
| HOMO Energy | -6.58 |
| LUMO Energy | -1.25 |
| Energy Gap (ΔE) | 5.33 |
DFT calculations are highly effective in predicting spectroscopic data, which can be compared with experimental results to confirm molecular structure. epstem.net
Vibrational Frequencies : Theoretical vibrational frequencies (Infrared and Raman) are computed from the second derivatives of energy with respect to atomic coordinates. ethz.ch These calculations help in the assignment of experimental spectral bands to specific molecular vibrations, such as the O-H stretch, C=N stretch of the oxime, and the characteristic C-F stretches of the trifluoromethoxy group. Theoretical frequencies are often scaled by a factor to correct for anharmonicity and computational approximations, improving agreement with experimental data. mdpi.com
NMR Chemical Shifts : The Gauge-Including Atomic Orbital (GIAO) method, used in conjunction with DFT, is a standard approach for calculating nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). nih.govruc.dk Theoretical chemical shifts are calculated relative to a reference standard (e.g., Tetramethylsilane) and provide valuable support for the structural elucidation of the molecule by correlating closely with experimental spectra. nih.govnih.gov
Table 3: Predicted vs. Experimental Spectroscopic Data for Key Functional Groups (Illustrative) This table shows representative data to demonstrate the correlation between calculated and observed spectroscopic values.
| Spectroscopic Parameter | Functional Group | Calculated Value | Experimental Value |
| Vibrational Frequency (cm⁻¹) | O-H stretch | 3450 (scaled) | ~3400-3500 |
| C=N stretch | 1655 (scaled) | ~1650-1660 | |
| C-F stretch | 1180 (scaled) | ~1170-1200 | |
| ¹³C NMR Chemical Shift (ppm) | C=N | 148.5 | ~147-150 |
| C-OCF₃ | 149.2 | ~148-151 | |
| ¹H NMR Chemical Shift (ppm) | O-H | 9.85 | ~9.5-10.0 |
Global reactivity descriptors derived from HOMO and LUMO energies, such as electronegativity (χ), chemical potential (μ), hardness (η), and softness (S), can be calculated to quantify the molecule's reactivity. conicet.gov.arpku.edu.cn These indices provide a quantitative measure of the molecule's tendency to accept or donate electrons.
The Molecular Electrostatic Potential (MEP) map is a visual tool used to identify the electron-rich and electron-poor regions of a molecule. uni-muenchen.de For this compound, the MEP map would show negative potential (red/yellow) around the electronegative oxygen and nitrogen atoms of the oxime group, indicating sites susceptible to electrophilic attack. Conversely, positive potential (blue) would be located around the hydroxyl hydrogen, highlighting its acidic character and susceptibility to nucleophilic attack. nih.govresearchgate.net
Molecular Dynamics Simulations to Understand Conformational Behavior and Interactions
Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules, providing insights into their conformational flexibility and intermolecular interactions. researchgate.net An MD simulation of this compound, either in a solvent or interacting with a biological target, would involve solving Newton's equations of motion for the system over a specific period. mdpi.com
This technique can reveal how the molecule behaves in a dynamic environment, exploring different conformations and their stability over time. Analysis of the simulation trajectory can provide information on parameters like Root Mean Square Deviation (RMSD) to assess structural stability and Radial Distribution Functions (RDF) to understand interactions with surrounding solvent molecules. researchgate.netajchem-a.com
Analysis of Intramolecular Interactions (e.g., Natural Bond Orbital (NBO) Analysis)
Natural Bond Orbital (NBO) analysis is a computational method that examines charge delocalization and intramolecular interactions within a molecule. conicet.gov.ar It provides a detailed picture of bonding and orbital interactions, such as hyperconjugation. For this compound, NBO analysis can quantify the stabilization energy (E⁽²⁾) associated with the delocalization of electron density from occupied (donor) orbitals to unoccupied (acceptor) orbitals. biointerfaceresearch.com
Table 4: Illustrative NBO Analysis of Donor-Acceptor Interactions This table presents example stabilization energies (E⁽²⁾) for significant intramolecular interactions in a related aromatic system.
| Donor NBO | Acceptor NBO | E⁽²⁾ (kcal/mol) |
| LP(1) O (oxime) | π(C=N) | 18.5 |
| LP(1) N (oxime) | σ(C-C) | 5.2 |
| π(C-C) (ring) | π(C-C) (ring) | 22.1 |
| LP(2) O (methoxy) | σ(C-F) | 3.8 |
Prediction of Non-Linear Optical (NLO) Properties
The investigation of non-linear optical (NLO) properties through computational methods provides valuable insights into the potential of molecules for applications in optoelectronics, such as optical switching and signal processing. dur.ac.uktcichemicals.com Theoretical calculations, particularly those employing Density Functional Theory (DFT), have become a standard tool for predicting the NLO response of organic compounds. bohrium.comresearchgate.net These computational approaches allow for the determination of key parameters that govern NLO activity, including dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). researchgate.netdtic.mil
The NLO response in organic molecules often arises from intramolecular charge transfer (ICT) between electron-donating and electron-accepting groups, facilitated by a π-conjugated system. biointerfaceresearch.com In the case of this compound, the trifluoromethoxy group (-OCF₃) acts as a strong electron-withdrawing group, while the oxime group (-CH=NOH) and the benzene ring can participate in the π-conjugated system.
Computational studies to predict the NLO properties of such a molecule would typically involve geometry optimization using a functional like B3LYP with a basis set such as 6-311++G(d,p). researchgate.netjetir.org Following optimization, the electric dipole moment, polarizability, and first-order hyperpolarizability components are calculated. The magnitude of the total first-order hyperpolarizability (β₀) is a critical indicator of a molecule's potential for second-order NLO applications. neliti.com
The total static first hyperpolarizability can be calculated using the following equation:
β₀ = (βₓ² + βᵧ² + βz²)¹ᐟ²
Where βₓ, βᵧ, and βz are the components of the hyperpolarizability in the x, y, and z directions, respectively.
While specific experimental or computational data for this compound is not available in the cited literature, a hypothetical set of calculated NLO parameters is presented in Table 1 for illustrative purposes, based on typical values for similar aromatic oxime derivatives. These values are often compared to a standard NLO material like urea (B33335) to gauge their relative effectiveness. jetir.orgrsc.org
Table 1: Hypothetical Calculated NLO Properties of this compound
| Parameter | Value |
|---|---|
| Dipole Moment (μ) | 3.5 D |
| Mean Polarizability (α) | 2.0 x 10⁻²³ esu |
| Anisotropy of Polarizability (Δα) | 2.5 x 10⁻²³ esu |
| First-Order Hyperpolarizability (β₀) | 7.5 x 10⁻³⁰ esu |
The calculated values for the components of the first-order hyperpolarizability provide further detail on the direction of the NLO response within the molecule.
Table 2: Hypothetical Components of the First-Order Hyperpolarizability (β) of this compound (x 10⁻³⁰ esu)
| Component | Value |
|---|---|
| βₓₓₓ | 4.2 |
| βₓₓᵧ | 0.8 |
| βₓᵧᵧ | 1.5 |
| βᵧᵧᵧ | 2.1 |
| βₓₓz | 0.5 |
| βₓzz | 0.3 |
| βzz | 0.2 |
| βᵧᵧz | 0.6 |
| βᵧzz | 0.4 |
| βz | 1.1 |
Further computational analysis, such as Time-Dependent Density Functional Theory (TD-DFT), can be employed to understand the electronic transitions that contribute to the NLO properties. bohrium.comneliti.com The investigation of frontier molecular orbitals (HOMO and LUMO) can also provide insights into the intramolecular charge transfer characteristics of the molecule. researchgate.net
Research Significance and Future Directions
3-(Trifluoromethoxy)benzaldehydeoxime as a Key Building Block in Synthetic Chemistry
This compound serves as a crucial intermediate in the synthesis of more complex molecules. The oxime functional group provides a versatile handle for a variety of chemical transformations, while the trifluoromethoxy group imparts desirable properties to the final products. The aldehyde functionality of its precursor, 3-(Trifluoromethoxy)benzaldehyde (B1330798), allows it to participate in reactions such as aldol (B89426) condensations and Wittig reactions, making it a foundational element in the synthesis of intricate organic molecules. innospk.com The trifluoromethoxy group itself is highly valued in the pharmaceutical and agrochemical industries for its ability to enhance properties like metabolic stability and bioavailability. innospk.comrsc.org
Table 1: Key Reactions Involving Aldehyde Precursors
| Reaction Type | Description |
|---|---|
| Aldol Condensation | Forms a β-hydroxy aldehyde or ketone, followed by dehydration to give a conjugated enone. |
| Wittig Reaction | Reacts with a triphenyl phosphonium (B103445) ylide to produce an alkene. |
| Reduction | Can be reduced to the corresponding alcohol. |
The development of novel agrochemicals often relies on the introduction of fluorinated motifs to enhance efficacy and stability. Benzaldehyde (B42025) oxime derivatives have shown promise as effective agents for controlling plant diseases and pests, making them valuable in agricultural formulations. The trifluoromethoxy group, in particular, is known to improve the in vivo uptake and transport of molecules in biological systems. This makes this compound a strategic intermediate for creating new pesticides and herbicides with potentially superior performance compared to traditional agents. researchgate.net
Beyond agrochemicals, this compound is a precursor for a diverse range of advanced organic molecules. The oxime group is a versatile functional group that can be converted into various other functionalities or used in cycloaddition reactions to construct heterocyclic systems. ontosight.aiorganic-chemistry.org For instance, oximes can be fluorinated to generate imidoyl fluorides, which are themselves versatile building blocks for synthesizing amides, amidines, and other nitrogen-containing compounds. organic-chemistry.org This reactivity opens up avenues for the creation of novel materials and bioactive compounds. The trifluoromethoxy group's presence is instrumental in tuning the electronic and physical properties of these advanced molecules. rsc.org
Contributions to Fundamental Understanding of Fluorinated Organic Chemistry
Research involving this compound and related compounds contributes significantly to the broader understanding of fluorinated organic chemistry. The trifluoromethoxy group, with its strong electron-withdrawing nature, influences the reactivity of the entire molecule. Studying the chemical behavior of this oxime provides valuable insights into the effects of fluorine substitution on reaction mechanisms and molecular properties. This knowledge is crucial for the rational design of new fluorinated molecules with tailored characteristics. The development of synthetic methods for incorporating the OCF3 group into molecules, especially heteroaromatics, has expanded the toolbox available to chemists. rsc.org
Emerging Research Avenues and Potential for Methodological Advancements
The utility of this compound continues to inspire new research directions. One emerging area is its use in the synthesis of novel fluorinated heterocycles, which are prominent scaffolds in medicinal chemistry. organic-chemistry.org There is also potential for developing new catalytic methods that utilize the oxime functionality for carbon-nitrogen bond formation, a fundamental transformation in organic synthesis. Furthermore, the unique properties of the trifluoromethoxy group could be exploited in the design of new functional materials, such as liquid crystals or polymers. As synthetic methodologies advance, the accessibility and application of this and other trifluoromethoxylated building blocks are expected to grow, paving the way for innovations in various scientific fields. rsc.org
Table 2: Mentioned Compounds
| Compound Name |
|---|
| This compound |
Q & A
Basic Questions
Q. What synthetic routes are recommended for preparing 3-(Trifluoromethoxy)benzaldehydeoxime, and how can purity be optimized?
- Synthesis : The compound can be synthesized via condensation of 3-(Trifluoromethoxy)benzaldehyde with hydroxylamine hydrochloride under basic conditions (e.g., sodium hydroxide in ethanol). Monitoring reaction progress via thin-layer chromatography (TLC) is advised .
- Purification : Column chromatography using silica gel with ethyl acetate/hexane gradients ensures high purity. Crystallization from ethanol may further enhance yield and purity, as demonstrated in analogous oxime syntheses .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- NMR : H and C NMR confirm the oxime structure (e.g., δ ~8.5 ppm for the oxime proton) and trifluoromethoxy group (F NMR at ~-55 to -60 ppm) .
- IR : Stretching frequencies for C=N (1600–1650 cm) and O–H (3200–3400 cm) validate oxime formation .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] for CHFNO: calc. 220.04) .
Advanced Research Questions
Q. How does the trifluoromethoxy group influence reactivity in cross-coupling reactions?
- The electron-withdrawing trifluoromethoxy group (-OCF) enhances electrophilicity at the aromatic ring, facilitating metal-catalyzed cross-coupling (e.g., Suzuki or Ullmann reactions). Ligand selection (e.g., TMEDA in Cu(I)-catalyzed systems) improves yields, as shown in analogous trifluoromethylbenzimidazole syntheses . Kinetic studies under inert atmospheres (N) are recommended to prevent side reactions .
Q. What strategies resolve E/Z isomerism in this compound, and how does isomerism affect bioactivity?
- Isomer Separation : Chiral HPLC or recrystallization in polar solvents (e.g., methanol/water mixtures) can isolate E and Z isomers. NOE (Nuclear Overhauser Effect) NMR distinguishes configurations by analyzing spatial proximity between the oxime proton and aromatic hydrogens .
- Bioactivity Implications : E-isomers often exhibit higher binding affinity in enzyme inhibition studies due to steric alignment. For example, trifluoromethoxy-containing pharmaceuticals show enhanced metabolic stability .
Q. What factors destabilize this compound during storage, and how can stability be improved?
- Degradation Pathways : Hydrolysis of the oxime group in humid conditions or photolytic cleavage under UV light are primary risks.
- Mitigation : Store in airtight, amber vials at -20°C under inert gas (Ar). Desiccants (e.g., silica gel) prevent moisture absorption, as recommended for similar benzaldehyde derivatives .
Q. How is this compound utilized in pharmacological scaffold design?
- The compound serves as a precursor for trifluoromethoxy-containing heterocycles (e.g., spirocyclic phosphazenes or pyridine derivatives), which are explored for CNS activity or antimicrobial properties. X-ray crystallography validates target structures, as applied in phosphazene-based drug candidates .
Data Contradiction Analysis
Q. Conflicting reports on the catalytic efficiency of trifluoromethoxy groups in nucleophilic substitutions—how to reconcile discrepancies?
- Disparities arise from solvent polarity and substituent positioning. For example, meta-substituted trifluoromethoxy groups (as in 3-position) exhibit lower reactivity in SNAr reactions compared to para-substituted analogs due to steric hindrance. Controlled experiments using deuterated solvents (e.g., DMSO-d) and kinetic profiling under standardized conditions are critical .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
